An In-depth Technical Guide to the Solubility Profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in Water versus DMSO
An In-depth Technical Guide to the Solubility Profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in Water versus DMSO
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in two critical solvents for pharmaceutical research: water and dimethyl sulfoxide (DMSO). While specific experimental solubility data for this compound is not widely published, this guide leverages fundamental physicochemical principles to predict its behavior. We delve into the structural characteristics of the molecule, its likely zwitterionic nature, and the profound influence of pH on its aqueous solubility. Furthermore, we contrast this with its expected high solubility in the polar aprotic solvent, DMSO. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. The causality behind experimental choices is emphasized to ensure a thorough understanding of the principles at play.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success.[1][2] Poor solubility can lead to a cascade of issues, including unreliable results in in-vitro assays, difficulties in formulation for in-vivo studies, and ultimately, poor bioavailability.[3] Consequently, a thorough understanding and characterization of a compound's solubility profile in relevant solvent systems is not merely a perfunctory step but a cornerstone of a successful drug development program.
This guide focuses on 2-(4-amino-1H-pyrazol-1-yl)acetic acid, a molecule of interest due to its structural motifs commonly found in medicinal chemistry. Specifically, we will explore its predicted solubility in water, the universal biological solvent, and DMSO, a powerful and widely used solvent in high-throughput screening and compound storage.[4][5] By understanding the interplay between the compound's structure and the properties of these solvents, researchers can make more informed decisions throughout the drug discovery and development process.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's solubility is intrinsically linked to its structural and electronic properties. In the case of 2-(4-amino-1H-pyrazol-1-yl)acetic acid, the presence of both a basic amino group (-NH2) on the pyrazole ring and an acidic carboxylic acid group (-COOH) is the most telling feature. This combination of functional groups strongly suggests that the molecule will behave as an amino acid derivative and can exist as a zwitterion.[6][7][8]
The Zwitterionic Nature and its Impact on Aqueous Solubility
A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge.[6][8] For 2-(4-amino-1H-pyrazol-1-yl)acetic acid, this would involve the protonation of the amino group to form -NH3+ and the deprotonation of the carboxylic acid group to form -COO-.
The solubility of such zwitterionic compounds in water is highly dependent on the pH of the solution.[9][10][11]
-
At the Isoelectric Point (pI): There will be a specific pH at which the net charge on the molecule is zero. At this pI, the intermolecular electrostatic repulsions are at a minimum, and the molecules are more likely to aggregate and precipitate out of solution, leading to minimal solubility.[12]
-
In Acidic Conditions (pH < pI): In a low pH environment, the excess protons (H+) will protonate the carboxylate group (-COO-), neutralizing its negative charge. The amino group will remain protonated (-NH3+), resulting in a net positive charge on the molecule. This increased polarity and charge will enhance its interaction with polar water molecules, leading to an increase in solubility.[9][11]
-
In Basic Conditions (pH > pI): In a high pH environment, the excess hydroxide ions (OH-) will deprotonate the ammonium group (-NH3+), neutralizing its positive charge. The carboxylic acid group will remain deprotonated (-COO-), resulting in a net negative charge on the molecule. This charge will again increase its solubility in water.[9][12]
Therefore, the aqueous solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid is predicted to be lowest at its isoelectric point and significantly higher at both acidic and basic pH values.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not readily donate protons.[5] Its ability to act as both a hydrogen bond acceptor and its large dielectric constant make it an excellent solvent for a wide range of polar and nonpolar compounds.[5] For 2-(4-amino-1H-pyrazol-1-yl)acetic acid, its polar functional groups (the amino and carboxylic acid groups) and the pyrazole ring are expected to interact favorably with DMSO molecules. Unlike in water, the ionization state of the compound is less of a factor in determining its solubility in DMSO. Therefore, it is anticipated that 2-(4-amino-1H-pyrazol-1-yl)acetic acid will exhibit high solubility in DMSO.
Experimental Determination of Solubility: A Practical Guide
To move from prediction to empirical data, robust experimental methodologies are essential. The choice between determining thermodynamic or kinetic solubility depends on the stage of drug discovery.[1][3]
Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid phase.[13] This measurement is crucial for late-stage preclinical development and formulation.[1][3] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[3][13]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[1][14] It is a measure of how readily a compound precipitates out of a supersaturated solution. Kinetic solubility is often determined in high-throughput screening (HTS) formats during early drug discovery to quickly flag compounds with potential solubility issues.[2][3]
Experimental Workflow and Protocols
The following sections detail the step-by-step protocols for determining both the thermodynamic and kinetic solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid.
3.2.1. Diagram of the General Experimental Workflow
Caption: General workflow for determining thermodynamic and kinetic solubility.
3.2.2. Protocol for Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in water (at various pH values) and DMSO.
Materials:
-
2-(4-amino-1H-pyrazol-1-yl)acetic acid (solid)
-
Deionized water
-
pH buffers (e.g., pH 2, 4, 7.4, 9)
-
Anhydrous DMSO
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-(4-amino-1H-pyrazol-1-yl)acetic acid to separate vials containing each solvent (water, pH buffers, DMSO). The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).[3]
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully collect an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the vial and collect the supernatant or filter the solution through a 0.22 µm filter.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.
-
Dilute the collected supernatant with the appropriate solvent to fall within the concentration range of the standard curve.
-
Analyze the standard solutions and the diluted supernatant using a suitable analytical method (e.g., HPLC with UV detection or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant.
-
-
Data Reporting:
-
The calculated concentration represents the thermodynamic solubility. Report the values in mg/mL or µM for each solvent and pH.
-
3.2.3. Protocol for Kinetic Solubility (Turbidimetric Method)
This protocol provides a high-throughput method for assessing the kinetic solubility of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in aqueous buffers.
Materials:
-
2-(4-amino-1H-pyrazol-1-yl)acetic acid
-
Anhydrous DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
-
96-well microplates
-
Plate reader with turbidimetry or nephelometry capabilities
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add the aqueous buffer.
-
Using a multichannel pipette, transfer a small, fixed volume of the DMSO solutions (from the serial dilution plate) to the corresponding wells of the aqueous buffer plate. The final DMSO concentration in the aqueous buffer should be low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for precipitation to occur.[3]
-
Measure the turbidity or light scattering of each well using a plate reader.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with DMSO only).
-
Data Presentation and Interpretation
The solubility data obtained from the experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Solvent System | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| Water (pH 2.0) | Experimental Value | Experimental Value |
| Water (pH 4.0) | Experimental Value | Experimental Value |
| Water (pH 7.4) | Experimental Value | Experimental Value |
| Water (pH 9.0) | Experimental Value | Experimental Value |
| DMSO | Experimental Value | N/A |
Interpretation of Results
-
Aqueous Solubility vs. pH: A plot of thermodynamic solubility against pH is expected to show a "U"-shaped curve, with the minimum solubility at the isoelectric point. This would confirm the zwitterionic nature of 2-(4-amino-1H-pyrazol-1-yl)acetic acid.
-
Water vs. DMSO Solubility: The thermodynamic solubility in DMSO is anticipated to be significantly higher than in any of the aqueous buffers. This highlights the importance of DMSO as a solvent for preparing concentrated stock solutions for in-vitro assays.
-
Thermodynamic vs. Kinetic Solubility: The kinetic solubility value is often higher than the thermodynamic solubility because it represents a supersaturated state before equilibrium is reached. A large difference between the two values can indicate that the compound is prone to precipitation over time, which has implications for the design of long-duration experiments.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the predicted solubility profile of 2-(4-amino-1H-pyrazol-1-yl)acetic acid in water and DMSO, grounded in fundamental physicochemical principles. The zwitterionic nature of the molecule is expected to dictate a pH-dependent solubility profile in aqueous media, while its polarity suggests high solubility in DMSO. The detailed experimental protocols provided herein offer a robust framework for obtaining empirical solubility data, which is indispensable for the progression of this compound in any drug discovery pipeline.
Future work should focus on the experimental determination of the pKa values of the amino and carboxylic acid groups, which would allow for a more precise prediction of the isoelectric point. Additionally, investigating the effect of temperature and the presence of co-solvents on solubility would provide a more complete picture of the compound's behavior in various formulation scenarios. A thorough understanding of solubility is not just about data generation; it is about building a comprehensive knowledge base that informs rational decision-making and ultimately increases the probability of developing a successful therapeutic agent.
References
- Vertex AI Search. (2014, November 24).
- ResearchGate. (2016, May). pH dependence of amino acid solubility.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Sigma-Aldrich. 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride.
- PubMed. (2008, November 15). In vitro solubility assays in drug discovery.
- Flinn Scientific. (2016). pH and Protein Solubility.
- EXPERIMENT 1 DETERMIN
- Design of a Modified Kinetic Solubility Determination Method at Labor
- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- PMC.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- ChemicalBook. 2-(4-amino-1H-pyrazol-1-yl)acetic acid.
- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride | 1417569-73-3.
- Wikipedia. Zwitterion.
- PubChemLite. 2-(4-amino-1h-pyrazol-1-yl)acetic acid.
- Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1).
- EPA. (2025, October 15). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.
- ChemScene. 2-Amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.
- Study.com. Zwitterion | Definition, Structure & Properties - Lesson.
- Quora. (2021, November 7).
- Synblock. CAS 1171032-42-0 | 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide.
- ChemicalBook. Pyrazole | 288-13-1.
- Cayman Chemical. (2022, December 16).
- The Solubility of Amino Acids in Various Solvent Systems.
- YouTube. (2023, July 14). Amino Acids and Zwitterions (A-level Chemistry).
- gChem. DMSO.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. enamine.net [enamine.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Zwitterion - Wikipedia [en.wikipedia.org]
- 7. study.com [study.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. flinnsci.com [flinnsci.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
